Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
CAS No.: 91983-31-2
Cat. No.: VC2421489
Molecular Formula: C8H6BrNO5
Molecular Weight: 276.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91983-31-2 |
|---|---|
| Molecular Formula | C8H6BrNO5 |
| Molecular Weight | 276.04 g/mol |
| IUPAC Name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate |
| Standard InChI | InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 |
| Standard InChI Key | YGVJGAVKLPOPMS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O |
Introduction
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a chemical compound with the CAS number 91983-31-2. It is a derivative of benzoic acid, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position, with a methyl ester group attached to the carboxylic acid moiety. This compound is of interest in various fields due to its unique chemical structure and potential applications.
Synthesis and Applications
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be synthesized through various organic chemistry methods, often involving the esterification of the corresponding carboxylic acid. Its applications span across different fields:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to drug development.
-
Analytical Chemistry: Used in analytical methods for detecting and quantifying substances.
-
Biological Studies: Investigated for interactions with biological systems, particularly due to its bromine and nitro groups.
Safety and Hazards
The safety profile of methyl 5-bromo-2-hydroxy-3-nitrobenzoate includes several hazards:
-
Toxicity: Harmful if swallowed, inhaled, or if it comes into contact with the skin or eyes.
-
GHS Classification: Includes warnings for acute toxicity (oral and inhalation), skin and eye irritation, and respiratory tract irritation.
Handling this compound requires proper protective equipment and adherence to safety protocols.
Storage and Handling
For storage, methyl 5-bromo-2-hydroxy-3-nitrobenzoate should be kept at room temperature, away from moisture, in sealed containers. Solutions should be prepared with appropriate solvents and stored under conditions that prevent degradation, such as freezing or repeated thawing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume